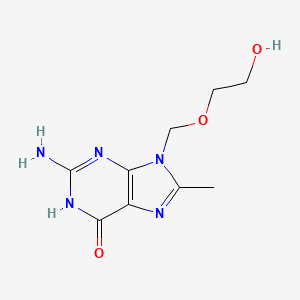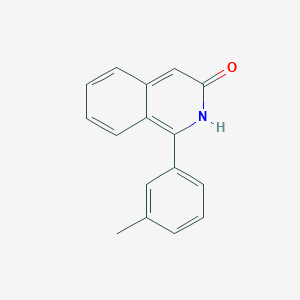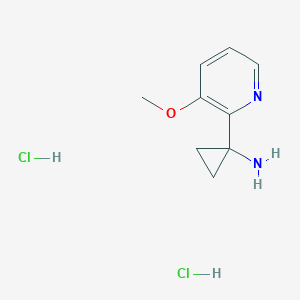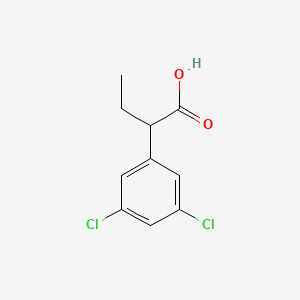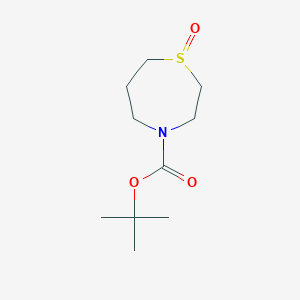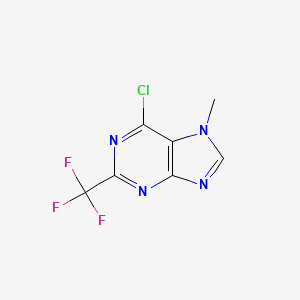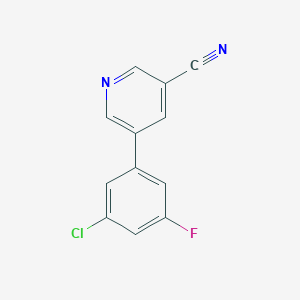
8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Methoxylation: The methoxy group is typically introduced through methoxylation reactions using methanol and a suitable catalyst.
Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in further chemical transformations.
Substitution: The methoxy and nitro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: Known for its antimicrobial properties.
4-Methylquinoline: A simpler derivative with potential biological activity.
Uniqueness
8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one stands out due to the presence of both methoxy and nitro groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical transformations and potential therapeutic applications that are not as readily achievable with simpler quinoline derivatives.
Propriétés
Numéro CAS |
50553-65-6 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
8-methoxy-4-methyl-5-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-9(14)12-11-8(17-2)4-3-7(10(6)11)13(15)16/h3-5H,1-2H3,(H,12,14) |
Clé InChI |
WHFUBVHILMWMTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C(C=CC(=C12)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
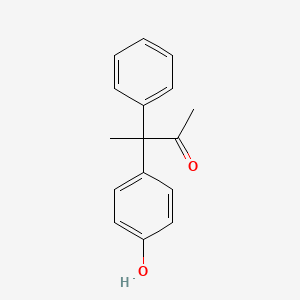

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
